molecular formula C17H18ClN5O2 B2502605 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922108-94-9

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No. B2502605
CAS RN: 922108-94-9
M. Wt: 359.81
InChI Key: PKJRINNZKRQJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a compound that belongs to a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, a study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, Bis(trifluoroacetoxy)iodobenzene was added to a suspension of the compound in MeCN and water . After several hours, water and conc HCl were added .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, a study highlighted the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Scientific Research Applications

Insecticidal Activity

The compound has shown significant insecticidal activity . It has been found to be effective against Sitobion miscanthi with an inhibition rate of 74.1% and Schizaphis graminum with an inhibition rate of 77.5% . This makes it a potential candidate for the development of novel aphid control agents .

Antifungal Activity

The compound also exhibits antifungal activities . It has shown effectiveness against Pythium aphanidermatum with an inhibition rate of 62.0% . This suggests its potential use in the development of new fungicides .

Synthesis and Structural Analysis

The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c . The title compound consisted of a benzene ring and a 1,3,5-triazine ring .

Crystal Structure Stabilization

The crystal structure of the compound is stabilized by a strong intramolecular hydrogen bonding interaction N(3)–H(3)···O(2) and three intermolecular hydrogen bonding interactions, N(2)–H(2)···O(1), N(2)–H(2)···N(4) and N(3)–H(3)···Cl(1) .

Medicinal Applications

Substituted triazine compounds, such as this one, have attracted attention in recent years for their use as medicines . They have been used as adenosine A antagonists, anticonvulsants, antimicrobials, and anticancer agents .

Agrochemical Applications

These compounds have also been used as agrochemicals , such as bactericides, herbicides, and insecticides . This highlights the compound’s potential in the agricultural industry .

Mechanism of Action

The mechanism of action of similar compounds has been studied . For example, Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicated that the compounds are non-toxic to human cells .

Future Directions

Future research could focus on further optimizing these compounds and evaluating their potential as therapeutic agents . For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-2-15(24)19-7-8-23-16-14(9-21-23)17(25)22(11-20-16)10-12-3-5-13(18)6-4-12/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJRINNZKRQJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.